molecular formula C35H55F2N5O2Si B587531 3-tert-Butyldimethylsilyloxymethyl Maraviroc CAS No. 1391047-99-6

3-tert-Butyldimethylsilyloxymethyl Maraviroc

Cat. No.: B587531
CAS No.: 1391047-99-6
M. Wt: 643.94
InChI Key: LBACDBSTKSTSOX-IYCLCUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyldimethylsilyloxymethyl Maraviroc typically involves the protection of the hydroxyl group in Maraviroc using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyldimethylsilyloxymethyl Maraviroc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted silyl ethers .

Scientific Research Applications

3-tert-Butyldimethylsilyloxymethyl Maraviroc has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-Butyldimethylsilyloxymethyl Maraviroc is similar to that of Maraviroc. It acts as an entry inhibitor by blocking the interaction between the CCR5 receptor on human cells and the gp120 protein on the HIV-1 virus. This prevents the virus from entering and infecting the cells . The protective group in this compound helps in enhancing the stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyldimethylsilyloxymethyl Maraviroc is unique due to its enhanced stability and bioavailability compared to Maraviroc. The presence of the tert-butyldimethylsilyloxymethyl group provides additional protection, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

N-[(1S)-3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4,4-difluorocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55F2N5O2Si/c1-24(2)32-40-39-31(23-44-45(6,7)34(3,4)5)42(32)29-21-27-13-14-28(22-29)41(27)20-17-30(25-11-9-8-10-12-25)38-33(43)26-15-18-35(36,37)19-16-26/h8-12,24,26-30H,13-23H2,1-7H3,(H,38,43)/t27?,28?,29?,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACDBSTKSTSOX-IYCLCUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55F2N5O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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